molecular formula C15H10N2O2S2 B2924329 (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 488794-56-5

(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2924329
CAS RN: 488794-56-5
M. Wt: 314.38
InChI Key: DLAPNUGRRDCVDG-QPEQYQDCSA-N
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Description

(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential as a therapeutic agent. This molecule has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood, but studies have suggested that it works by modulating various signaling pathways. For example, (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis. Additionally, this molecule has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has various biochemical and physiological effects. For example, this molecule has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer. Additionally, (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been shown to regulate glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is its high potency and selectivity. This molecule has been shown to have a low toxicity profile, making it a potential candidate for clinical use. However, one of the limitations of this molecule is its poor solubility, which can make it difficult to administer in vivo. Additionally, (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has not been extensively studied in clinical trials, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one. One of the most promising areas of research is in the development of this molecule as a cancer therapy. Studies have shown that (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has potent anti-cancer activity, and more research is needed to determine its efficacy in clinical trials. Additionally, (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been shown to have anti-inflammatory and anti-diabetic properties, making it a potential candidate for the treatment of these diseases. Further research is needed to determine the safety and efficacy of this molecule in humans and to develop more effective delivery methods.

Synthesis Methods

The synthesis of (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves the reaction of 3-hydroxybenzaldehyde, 3-aminopyridine, and 2-thioxothiazolidin-4-one in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and oxidation steps. The yield of the reaction is typically high, and the purity of the compound can be achieved through various purification techniques.

Scientific Research Applications

(Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been extensively studied for its various biological activities. One of the most promising applications of this molecule is in the treatment of cancer. Studies have shown that (Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can induce apoptosis in cancer cells by activating various signaling pathways. Additionally, this molecule has been shown to inhibit cancer cell proliferation and invasion, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S2/c18-12-5-1-4-11(8-12)17-14(19)13(21-15(17)20)7-10-3-2-6-16-9-10/h1-9,18H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAPNUGRRDCVDG-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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